molecular formula C8H16Cl2Ir2-2 B1516257 Chlorobis(ethylene)iridium(I) Dimer CAS No. 39722-81-1

Chlorobis(ethylene)iridium(I) Dimer

Cat. No. B1516257
CAS RN: 39722-81-1
M. Wt: 567.55 g/mol
InChI Key: KIGDBTYHWLDKQG-UHFFFAOYSA-L
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Description

Chlorobis(ethylene)iridium(I) Dimer is a chemical compound that contains iridium, chlorine, and ethylene. It is a dimeric complex that consists of two iridium atoms linked by two bridging chlorine atoms and coordinated to two ethylene ligands . It is commonly used as a catalyst in organic synthesis, particularly in the hydrogenation of unsaturated organic compounds .


Synthesis Analysis

The synthesis of Chlorobis(ethylene)iridium(I) Dimer involves the use of an iridium complex with a hydrocarbon-based ligand. The reaction vessel is opened periodically to vent excess ethylene pressure. The solvent is then reduced, and ethylene is bubbled through for 5 minutes .


Molecular Structure Analysis

The molecule consists of two bridging chloride ligands and four ethylene ligands . The molecular formula is C8H16Cl2Ir2 and the molecular weight is 567.55 .


Chemical Reactions Analysis

Chlorobis(ethylene)iridium(I) Dimer is used as a catalyst in various reactions. It is involved in C-H Activation, C-X (Non-Halogen) Bond Formation, and C-H Bond Activation Reaction .


Physical And Chemical Properties Analysis

Chlorobis(ethylene)iridium(I) Dimer is a solid at 20 degrees Celsius. It should be stored under inert gas at a temperature below 0°C. It is sensitive to air and heat .

Scientific Research Applications

Catalysis in Organic Synthesis

Chlorobis(ethylene)iridium(I) Dimer is widely used as a catalyst in organic synthesis. It is particularly effective in the hydrogenation of unsaturated organic compounds, where it facilitates the addition of hydrogen to double or triple bonds within the organic molecules, thus converting them into saturated compounds .

Asymmetric 1,4-Addition

This compound serves as a precursor to rhodium(I) norbornadiene catalysts used in asymmetric 1,4-addition reactions. These reactions are crucial for creating chiral centers in molecules, which is important for the production of enantiomerically pure pharmaceuticals .

C-H Bond Activation

The dimer is also involved in C-H bond activation processes. This application is significant in the field of catalysis as it allows for the direct functionalization of hydrocarbons, which are typically unreactive, thus opening up new pathways for chemical synthesis .

Dimerization of Ethylene

Another notable application is its role in catalyzing the dimerization of ethylene to produce 1-butene. This reaction is an essential step in the production of linear alpha olefins, which are key intermediates in the manufacture of detergents, lubricants, and polyethylene .

Carboxylation of Arenes

Chlorobis(ethylene)iridium(I) Dimer is used in the carboxylation of arenes via C-H bond activation. This process is important for introducing carboxyl groups into aromatic compounds, which can be further utilized in various chemical transformations .

Synthesis of Enantioenriched Gem-Diaryl Sulfonates

The compound is instrumental in synthesizing enantioenriched gem-diaryl sulfonates through asymmetric 1,4-addition of aryl boronic acids to α,β-unsaturated sulfonyl compounds. These sulfonates are valuable intermediates in organic synthesis and pharmaceutical research .

Safety and Hazards

Chlorobis(ethylene)iridium(I) Dimer can cause skin irritation and serious eye irritation. It may also cause respiratory irritation. Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

ethene;iridium;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C2H4.2ClH.2Ir/c4*1-2;;;;/h4*1-2H2;2*1H;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGDBTYHWLDKQG-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C.C=C.C=C.C=C.[Cl-].[Cl-].[Ir].[Ir]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2Ir2-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chlorobis(ethylene)iridium(I) Dimer

CAS RN

39722-81-1
Record name Chlorobis(ethylene)iridium(I) Dimer
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chlorobis(ethylene)iridium(I) Dimer
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Reactant of Route 6
Chlorobis(ethylene)iridium(I) Dimer

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